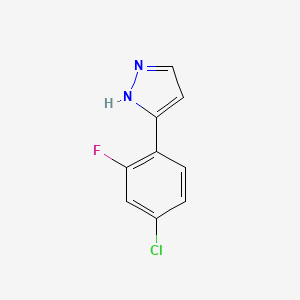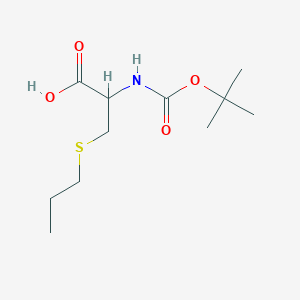
n-(Tert-butoxycarbonyl)-s-propylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tert-butoxycarbonyl)-S-propylcysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-S-propylcysteine typically involves the protection of the amino group of cysteine with the Boc group. This can be achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group efficiently . This method is advantageous due to its scalability, efficiency, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butoxycarbonyl)-S-propylcysteine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can react with nucleophiles, allowing for the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reactions with nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Deprotection: The major product is the free amino acid, cysteine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Tert-butoxycarbonyl)-S-propylcysteine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-S-propylcysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- N-(tert-Butoxycarbonyl)thiazolidine carboxylic acid
- N-(tert-Butoxycarbonyl)amino acids
Uniqueness
N-(Tert-butoxycarbonyl)-S-propylcysteine is unique due to its specific structure, which combines the protective Boc group with the biologically active cysteine. This combination allows for targeted modifications and applications in various fields, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
WMJOCNANCHVVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)
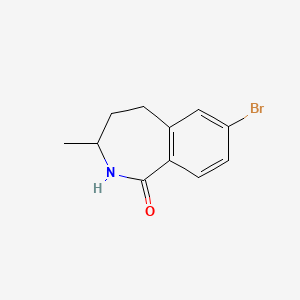
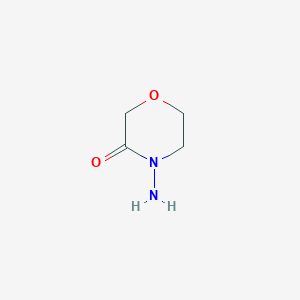
![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
![5-Phenylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13489684.png)
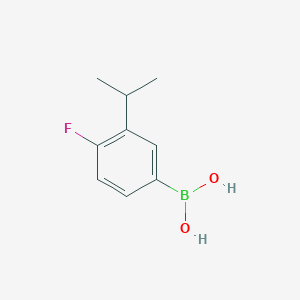
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
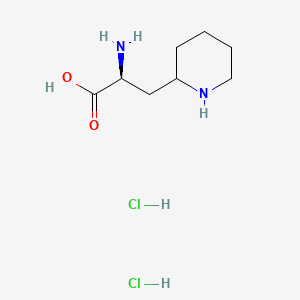
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)
![5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489716.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)
